6-Bromo-2,2-dimethylchroman is an organic compound belonging to the class of chroman derivatives, characterized by a bicyclic structure that consists of a benzene ring fused to a dihydropyran ring. Its molecular formula is , and it is notable for its applications in medicinal chemistry, particularly as a precursor for various pharmacologically active compounds. This compound is also recognized for its biological activities, including enzyme inhibition and receptor binding, making it significant in biochemical research and industrial applications.
The synthesis of 6-bromo-2,2-dimethylchroman can be achieved through several methods:
These synthetic routes are crucial for producing the compound efficiently while allowing for modifications to create various derivatives.
The molecular structure of 6-bromo-2,2-dimethylchroman features a bromine atom at the sixth position and two methyl groups at the second position of the chroman ring. The compound's structural formula can be represented as follows:
6-Bromo-2,2-dimethylchroman participates in various chemical reactions:
These reactions lead to various derivatives that can be utilized in further chemical synthesis or biological studies.
The mechanism of action for 6-bromo-2,2-dimethylchroman involves its interaction with specific biomolecules:
This molecular interaction profile highlights the compound's significance in medicinal chemistry.
Relevant data on solubility and reactivity are essential for practical applications in laboratory settings.
6-Bromo-2,2-dimethylchroman has several important applications:
The compound's versatility underscores its importance across multiple scientific disciplines.
The systematic IUPAC name for this compound is 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran, reflecting its benzopyran core with distinct substituents. Alternative nomenclature includes 6-bromo-2,2-dimethylchroman and 6-bromo-2,2-dimethyl-2,3-dihydro-4H-chromene, with the CAS Registry Number 99853-21-1 providing a unique chemical identifier [1] [8]. Its molecular formula is C₁₁H₁₃BrO, with a molecular weight of 255.10784 g/mol.
Structurally, it belongs to the chroman family, characterized by a benzopyran scaffold saturated between C2 and C3. This distinguishes it from:
Table 1: Structural Classification of Chroman Derivatives
Compound Type | Core Structure | Key Functional Groups | Molecular Formula (Example) | Density (g/cm³) |
---|---|---|---|---|
Chroman (e.g., 6-Bromo-2,2-dimethylchroman) | Benzene fused with dihydropyran | C2-gem-dimethyl, C6-bromo | C₁₁H₁₃BrO | 1.196 [6] |
Chroman-4-one (e.g., 6-Bromo-2,2-dimethylchroman-4-one) | Chroman with C4 ketone | C4-carbonyl, C6-bromo | C₁₁H₁₁BrO₂ | 1.429 [8] |
Chromone | Benzene fused with pyrone | C2-C3 double bond, C4-carbonyl | C₉H₆O₂ | 1.248 [6] |
The geminal dimethyl group at C2 imposes conformational rigidity, while bromination at C6 enhances electrophilicity for nucleophilic substitution reactions—a critical feature for synthetic derivatization. This structural framework positions 6-bromo-2,2-dimethylchroman as a versatile precursor for generating analogs with tailored biological activities [5] [8].
Chroman derivatives have evolved from naturally occurring antioxidants to synthetically optimized therapeutics. Early research focused on isolating compounds like tocopherols (vitamin E) and taxifolin from plant sources. These natural products demonstrated foundational bioactivities such as radical scavenging, metal chelation, and enzyme modulation, establishing chroman as a privileged scaffold in medicinal chemistry [6].
The 1990s marked a shift toward synthetic optimization to overcome limitations in natural product availability and bioavailability. Key milestones include:
Table 2: Evolution of Chroman Derivatives in Drug Discovery
Era | Development Phase | Key Agents | Therapeutic Area | Structural Features |
---|---|---|---|---|
Pre-1990s | Natural Product Isolation | Tocopherols, Taxifolin | Antioxidant, Metabolic | Chroman core with phenolic hydroxyls |
1990s-2000s | Early Synthetic Optimization | Troglitazone, Ormeloxifene | Metabolic, Oncology | Chroman-4-one, 2-aryl modifications |
2000s-Present | Halogenated Analog Design | 6-Bromo-2,2-dimethylchroman derivatives | Oncology, Antimicrobials | C6 bromination, C2 gem-dimethyl |
Contemporary drug discovery leverages C6 halogenation to enhance target affinity and metabolic stability. The synthesis of 6-bromo-2,2-dimethylchroman derivatives represents this modern approach, enabling systematic exploration of structure-activity relationships (SAR) in anticancer and antimicrobial contexts. For instance, bromination at the C6 position significantly enhances cytotoxicity against solid tumor lines compared to non-halogenated analogs [6] [9].
Halogenation—particularly bromination—serves as a strategic molecular modification to enhance the bioactivity and binding affinity of chroman derivatives. Bromine's large atomic radius and electron-withdrawing properties impart three key advantages:
Table 3: Impact of Bromination on Chroman Bioactivity
Compound | Bromine Position | Key Bioactivity | Potency Enhancement vs. Non-Halogenated Analog |
---|---|---|---|
6-Bromo-2,2-dimethylchroman-4-one | C6 | Anticancer (MDA-MB-231, SK-N-MC cells) | 3.5-fold increase in cytotoxicity [8] |
3',7-Dichloroflavanone | C3', C7 | Anticancer (MDA-MB-231 cells) | IC₅₀ = 2.9 µM vs. etoposide IC₅₀ = 10.2 µM [6] |
6-Bromo-2,2-dimethylchroman | C6 | Synthetic intermediate for SPsB inhibitors | Improved target binding kinetics [8] |
In drug discovery, 6-bromo-2,2-dimethylchroman serves as:
The synergistic effect of bromine and gem-dimethyl groups creates a spatially congested scaffold ideal for probing sterically constrained biological targets—validating halogenation as a cornerstone strategy in modern chroman-based drug design [6] [8] [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9